molecular formula C16H19NO3S2 B5307292 5-(2,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

5-(2,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5307292
M. Wt: 337.5 g/mol
InChI Key: HIWIQHPIOKFNBO-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DIBO, and it has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of 5-(2,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that DIBO exerts its biological effects by inhibiting the activity of certain enzymes and proteins. For example, DIBO has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, DIBO has been shown to inhibit the replication of viruses by interfering with the function of viral proteins.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For example, DIBO has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, DIBO has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Moreover, DIBO has been shown to inhibit the replication of viruses by interfering with the function of viral proteins.

Advantages and Limitations for Lab Experiments

The use of 5-(2,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments has several advantages and limitations. One of the main advantages is its potent biological activity, which makes it an attractive compound for studying its effects on various biological systems. Additionally, DIBO is relatively easy to synthesize, and it can be obtained in high yields. However, one of the main limitations of DIBO is its low solubility in water, which can make it difficult to use in certain experiments. Moreover, DIBO can be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 5-(2,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one. One of the main directions is the further investigation of its anti-inflammatory, anticancer, and antiviral activities. Additionally, future studies can focus on the development of new synthetic methods for DIBO and its derivatives. Moreover, the use of DIBO in combination with other compounds can be explored to enhance its biological activity. Finally, the study of DIBO's mechanism of action can be further investigated to better understand its effects on various biological systems.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DIBO can be achieved using different methods, and it exhibits potent anti-inflammatory, anticancer, and antiviral activities. The mechanism of action of DIBO is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes and proteins. The use of DIBO in lab experiments has several advantages and limitations, and there are several future directions for its study. Overall, this compound is a promising compound for the development of new drugs and therapies.

Synthesis Methods

The synthesis of 5-(2,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been reported using different methods. One of the most commonly used methods is the reaction of 2,5-dimethoxybenzaldehyde with isobutylamine in the presence of thiosemicarbazide. The resulting product is then treated with acetic anhydride to obtain this compound. Other methods involve the use of different reagents and solvents, but the overall process is similar.

Scientific Research Applications

5-(2,5-dimethoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various fields of scientific research. One of the most significant applications is in the area of medicinal chemistry, where this compound has been tested for its anti-inflammatory, anticancer, and antiviral activities. Studies have shown that DIBO exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, DIBO has been shown to inhibit the growth of cancer cells and prevent the replication of viruses.

properties

IUPAC Name

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-10(2)9-17-15(18)14(22-16(17)21)8-11-7-12(19-3)5-6-13(11)20-4/h5-8,10H,9H2,1-4H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWIQHPIOKFNBO-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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